gamma-Secretase Inhibitor I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Desmoid Tumors

Scientific Field: Medical Oncology

Methods of Application: Nirogacestat is an oral drug that blocks gamma-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . Over-activation of Notch stimulates cell growth in desmoid tumors, and by blocking gamma-secretase, nirogacestat curbs this growth .

Results/Outcomes: In a phase III trial involving 142 patients, nirogacestat reduced the risk of death or progression by 71% compared with placebo over a median follow-up of almost 16 months . The likelihood of being event-free at 2 years was 76% on nirogacestat, versus 44% on placebo . An objective response was observed in 41% of patients in the nirogacestat group, versus 8% for placebo .

Alzheimer’s Disease Research

Scientific Field: Neuroscience

Methods of Application: Gamma-secretase inhibitors were designed to inhibit the enzymatic activity that produces Aβ . By reducing Aβ production, these inhibitors were considered potential treatments for Alzheimer’s disease .

Results/Outcomes: Off-target effects on Notch signaling were among the reasons for these failures .

Treatment of Ovarian Granulosa Cell Tumors

Scientific Field: Oncology

Methods of Application: Nirogacestat is an oral drug that blocks gamma-secretase, a protease that cleaves various transmembrane proteins including Notch . By blocking gamma-secretase, nirogacestat curbs Notch-mediated growth .

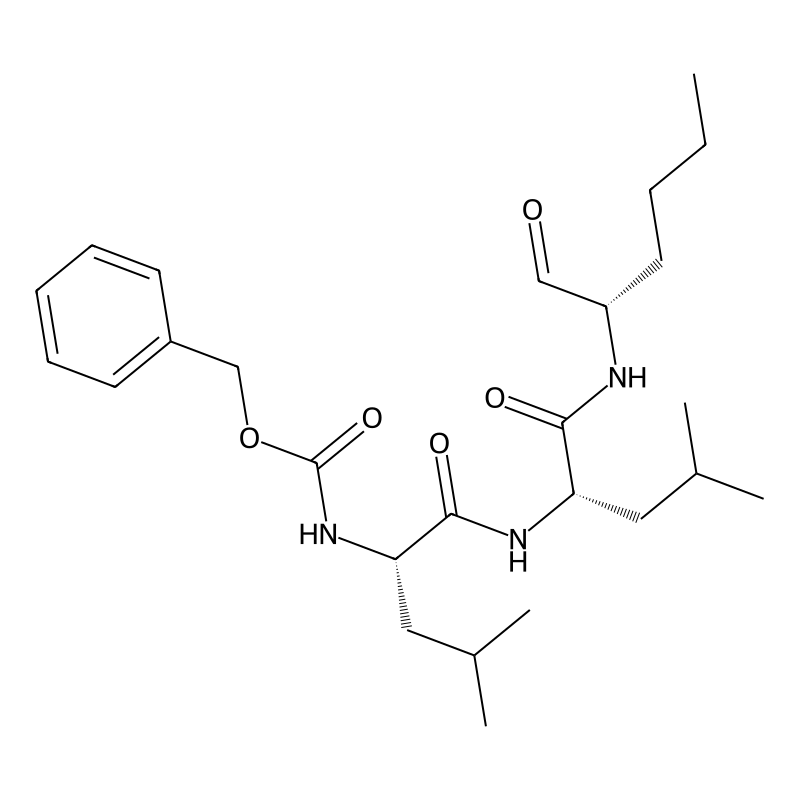

Gamma-Secretase Inhibitor I is a small molecule designed to inhibit the activity of gamma-secretase, a multi-subunit protease complex responsible for cleaving various transmembrane proteins, including amyloid precursor protein. Its chemical structure is characterized by the empirical formula C₂₆H₄₁N₃O₅, and it is often referred to by its synonym, Z-Leu-Leu-Nle-CHO. This compound plays a significant role in neuroscience research, particularly in the context of Alzheimer’s disease, where the regulation of amyloid beta peptide production is crucial for understanding disease mechanisms and potential therapeutic interventions .

As mentioned earlier, GSI I inhibits gamma-secretase activity. Gamma-secretase is a multi-protein complex that cleaves various substrates within the cell membrane, including APP. When gamma-secretase cleaves APP, it generates Aβ peptides of varying lengths. GSI I binds to the active site of gamma-secretase, hindering its ability to cleave APP and consequently reducing Aβ production [].

Information on the specific safety profile of GSI I is limited. However, gamma-secretase inhibitors in general can have side effects, including gastrointestinal issues and potential inhibition of Notch signaling, another important cellular pathway []. It's crucial to handle GSI I with appropriate personal protective equipment (PPE) following general laboratory safety guidelines.

Gamma-Secretase Inhibitor I operates primarily through binding to the active site of presenilin, a key component of the gamma-secretase complex. The inhibitor alters the cleavage activity of gamma-secretase, thereby reducing the production of amyloid beta peptides, particularly amyloid beta 42, which is implicated in Alzheimer's pathology. The mechanism involves competitive inhibition where the inhibitor mimics substrate interactions but prevents actual proteolytic activity .

Synthesis of Gamma-Secretase Inhibitor I typically involves several steps:

- Starting Materials: The synthesis begins with readily available amino acids that are modified to introduce specific functional groups.

- Coupling Reactions: Peptide coupling techniques are employed to link amino acids together, forming the core structure.

- Formylation: The final step often involves formylation of the peptide to yield Gamma-Secretase Inhibitor I.

- Purification: High-performance liquid chromatography is commonly used to purify the final product to achieve high purity levels (≥90%) .

This synthetic route allows for scalability and adaptability for further modifications if needed.

Gamma-Secretase Inhibitor I is primarily used in research settings focused on:

- Alzheimer's Disease Research: Investigating the pathways involved in amyloid beta production and identifying potential therapeutic targets.

- Cell Signaling Studies: Understanding how inhibition affects Notch signaling and other cellular processes regulated by gamma-secretase.

- Drug Development: Serving as a lead compound for developing more selective inhibitors with reduced side effects .

Interaction studies involving Gamma-Secretase Inhibitor I have revealed important insights into its binding dynamics and specificity. Techniques such as surface plasmon resonance and co-immunoprecipitation have been employed to demonstrate that this inhibitor binds preferentially to active forms of presenilin within the gamma-secretase complex. These studies also highlight how different mutations in presenilin can affect inhibitor binding and subsequent gamma-secretase activity .

Several compounds exhibit similar inhibitory effects on gamma-secretase activity. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| L-685,458 | Peptide-derived | Competitive inhibition at active site | One of the most potent inhibitors identified |

| Semagacestat | Small molecule | Competitive inhibition | First GSI tested in clinical trials |

| Dipeptide inhibitors | Peptide-based | Mimics substrate interactions | Selective for amyloid precursor protein cleavage |

| Allosteric modulators | Small molecules | Modulates activity without direct inhibition | Alters specificity towards amyloid beta 42 |

Gamma-Secretase Inhibitor I stands out due to its specific design targeting presenilin's active site while maintaining lower toxicity compared to some other inhibitors that affect Notch signaling more broadly .

These comparative insights underscore its potential as a research tool and therapeutic candidate in neurodegenerative disease contexts.

Microwave-Assisted Lactam Formation in Seven-Membered Ring Systems

Microwave-assisted synthesis has emerged as a critical methodology for constructing the seven-membered lactam core of gamma-secretase inhibitors. In the synthesis of LY411575, a representative gamma-secretase inhibitor, microwave irradiation significantly accelerated the formation of the dibenzazepinone lactam (±)-2 . This approach reduced reaction times from hours to minutes while maintaining high yields (75–85%) compared to conventional thermal methods. The lactamization step involved cyclization of a linear precursor under microwave conditions (150°C, 20 minutes), leveraging rapid and uniform heating to minimize side reactions. Similar strategies have been applied to other γ-lactam systems, where microwave energy enhances reaction efficiency and reproducibility in constructing strained seven-membered rings .

Diastereomer Separation via Flash Silica Gel Chromatography

A pivotal advancement in the synthesis of gamma-secretase inhibitors is the isolation of enantiomerically pure diastereomers using flash silica gel chromatography. For LY411575, coupling racemic aminolactam intermediates with chiral auxiliaries produced a mixture of four diastereomers, which were resolved without chiral chromatography . Key to this process was the identification of distinct polarity differences among diastereomers, enabling separation using hexane/ethyl acetate gradients. The desired (S,S,S)-isomer exhibited reduced polarity due to intramolecular hydrogen bonding, allowing its isolation in 13.6% overall yield. This method contrasts with earlier approaches that relied on costly chiral HPLC, demonstrating scalability for multigram synthesis .

Chiral Resolution Techniques for Enantiomerically Pure Aminolactam Intermediates

Chiral resolution of racemic intermediates is essential for accessing enantiomerically pure gamma-secretase inhibitors. In the synthesis of LY411575, resolution of the aminolactam (±)-5 was achieved via diastereomeric salt formation with R-mandelic acid . The resulting diastereomeric amides 6a and 6b were separable by silica gel chromatography, yielding >99% enantiomeric excess (ee) after hydrolysis. Alternative methods, such as asymmetric hydrogenation using Rh catalysts with bisphosphine-thiourea ligands, have also been reported for β-substituted γ-lactams, achieving up to >99% ee . These techniques underscore the importance of substrate-controlled induction in configuring stereocenters critical for γ-secretase binding .

Table 1: Key Synthetic Steps and Yields for LY411575

| Step | Method | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Lactam formation | Microwave-assisted cyclization | 85 | N/A |

| Diastereomer separation | Flash chromatography | 35 | 4:1 |

| Chiral resolution | R-Mandelic acid derivatization | 90 | >99:1 |

Stereochemical Characterization of Inhibitor Isomers

X-Ray Crystallographic Analysis of HCl-Salt Enantiomers

X-ray crystallography has been instrumental in confirming the absolute configuration of gamma-secretase inhibitor enantiomers. For LY411575, the resolved aminolactam intermediates 5a and 5b were converted to crystalline HCl salts, enabling definitive structural assignment . The (S)-enantiomer 5a exhibited a distinct crystal packing pattern, with hydrogen-bonding networks between the protonated amine and chloride ions. These findings aligned with bioactivity data, where only the (S,S,S)-isomer showed potent γ-secretase inhibition (IC₅₀ < 10 nM) . Similar analyses of photoreactive analogs, such as benzophenone-containing derivatives, confirmed the retention of stereochemistry during functionalization .

NMR-Based Configuration Assignment of Trisubstituted Cyclohexane Cores

NMR spectroscopy is indispensable for assigning stereochemistry in complex gamma-secretase inhibitors. In LY411575, ^1H-NMR analysis of the trisubstituted cyclohexane core revealed distinct splitting patterns for N-methyl and C-methyl protons across diastereomers . Nuclear Overhauser effect (NOE) correlations between the hydroxy group and adjacent substituents provided additional configurational evidence. For inhibitors with cyclohexane cores, such as those described by Scott et al., ^13C-NMR coupling constants (³J) and chemical shift anisotropy (CSA) were used to differentiate cis- and trans-isomers .

Table 2: NMR Data for LY411575 Diastereomers

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-Methyl | 2.85 | Singlet | N/A |

| C-Methyl | 1.25 | Doublet | 6.8 |

| Hydroxy proton | 4.10 | Broad singlet | N/A |

The formation of stable enzyme-inhibitor complexes constitutes a fundamental mechanism through which gamma-secretase activity becomes regulated at the molecular level. Research demonstrates that gamma-secretase inhibitors function primarily through non-competitive mechanisms, fundamentally altering the structural organization of the presenilin complex rather than directly competing with substrate binding sites [1] [2]. The stabilization dynamics involve coordinated interactions between inhibitor molecules and multiple subunits of the gamma-secretase complex, resulting in conformational changes that lock the enzyme in catalytically inactive states.

Experimental evidence reveals that both transition-state analog inhibitors such as L-685,458 and non-transition-state analogs like DAPT enhance the interactions between presenilin-1 C-terminal fragment and its molecular partners, including the anterior pharynx defective-1/nicastrin and presenilin-1 N-terminal fragment/presenilin enhancer-2 subcomplexes [1]. These stabilization effects occur in a dose-dependent manner, with maximum complex stabilization achieved at concentrations of 100 nanomolar DAPT, demonstrating an effective concentration for 50 percent response of approximately 30 nanomolar [1].

Table 1: Enzyme-Inhibitor Complex Stability Parameters

| Gamma-Secretase Inhibitor | Binding Mechanism | PS1-CTF Interaction Enhancement | Complex Stability (TX-100 resistance) | EC50 (nM) |

|---|---|---|---|---|

| L-685,458 (Transition-State Analog) | Transition-state mimetic binding | 2-fold increase | High | 25-50 |

| DAPT (Non-Competitive Inhibitor) | Complex stabilization | 2-fold increase | High | 30 |

| Compound 1 (Transition-State Analog) | Active site interface binding | Direct binding to PS-CTF | Moderate | Not specified |

| MG132 (Peptide Aldehyde) | Proteasome inhibition pathway | Moderate stabilization | Variable | >100 |

| ST1120 (Phenylimidazole-type GSM) | Allosteric binding to HL1/TM2/TM5 | Conformational change induction | Moderate | 10-20 |

The stabilization mechanism involves the transformation of the gamma-secretase complex from a relaxed, catalytically active conformation to a tensed, inhibited state [1]. This conformational transition represents a fundamental principle of enzyme regulation, whereby inhibitor binding induces structural changes that prevent proper substrate processing while maintaining the overall integrity of the protein complex. The stabilized complexes demonstrate enhanced resistance to detergent-mediated dissociation, indicating that inhibitor binding strengthens the intermolecular interactions between gamma-secretase subunits [1] [3].

Presenilin-1 C-Terminal Fragment Conformational Locking

The presenilin-1 C-terminal fragment serves as the central organizing element of the gamma-secretase complex and represents the primary target for inhibitor-mediated conformational locking mechanisms. Structural analysis reveals that the presenilin-1 C-terminal fragment undergoes significant conformational changes upon inhibitor binding, resulting in the stabilization of inactive enzyme states that prevent efficient substrate processing [4] [1].

Fluorescence lifetime imaging microscopy studies demonstrate that inhibitor binding dramatically alters the spatial relationship between the presenilin-1 N-terminal and C-terminal fragments [4]. The distance between these critical structural elements decreases from approximately 5-10 nanometers in the active state to 3-5 nanometers in the inhibitor-bound configuration [4]. This conformational change represents a locking mechanism that prevents the dynamic movements necessary for catalytic function.

Table 2: PS1-CTF Conformational Changes in Enzyme-Substrate Complexes

| Structural Element | Wild-type PS1 | Inhibitor-bound PS1 | FAD Mutant PS1 |

|---|---|---|---|

| PS1 N-terminus to C-terminus distance | 5-10 nm (FRET-accessible) | 3-5 nm (enhanced FRET) | 2-4 nm (increased proximity) |

| TMD6-TMD7 catalytic interface | Open configuration | Closed/locked configuration | Altered interface geometry |

| Hydrophilic Loop 1 (HL1) | Substrate-accessible | Restricted access | Modified substrate interaction |

| TMD2 conformational state | Flexible orientation | Fixed orientation | Aberrant positioning |

| Catalytic pore accessibility | Moderate water access | Reduced water access | Compromised accessibility |

The conformational locking mechanism specifically affects the transmembrane domain organization within the presenilin-1 C-terminal fragment [5] [6]. Substituted cysteine accessibility method analysis reveals that inhibitor binding alters the water accessibility patterns of residues within transmembrane domains 6 and 7, the regions that contain the catalytic aspartate residues [5]. These changes indicate that inhibitor binding induces a closure of the catalytic pore, effectively preventing substrate access to the active site [5].

Molecular dynamics simulations provide detailed insights into the conformational locking process, demonstrating that inhibitor binding stabilizes specific conformational states of the presenilin-1 C-terminal fragment that are incompatible with catalytic activity [7] [8]. The locked conformation involves the formation of additional hydrogen bonds and hydrophobic interactions between the inhibitor and presenilin residues, creating an energetically favorable state that resists conversion back to the active configuration [9].

The conformational locking mechanism also involves changes in the dynamics of transmembrane domain movements [6] [10]. Inhibitor binding reduces the flexibility of transmembrane domain 4, which normally undergoes conformational changes associated with substrate processing [6]. This reduced flexibility correlates with decreased amyloid-beta 42 production, suggesting that transmembrane domain dynamics play a critical role in determining the specificity of gamma-secretase cleavage [6] [10].

Substrate Processing Selectivity for APP vs. Notch Receptors

The differential processing of amyloid precursor protein compared to Notch receptors by gamma-secretase represents a complex biochemical phenomenon influenced by both structural and kinetic factors. Research demonstrates that gamma-secretase exhibits distinct substrate preferences that can be modulated by inhibitor binding, with significant implications for therapeutic strategies targeting specific pathological pathways while preserving essential physiological functions [11] [12] [1].

Substrate selectivity mechanisms involve multiple levels of molecular recognition, including ectodomain length discrimination, transmembrane domain interactions, and recruitment factor dependencies [11] [13]. Gamma-secretase preferentially processes substrates containing short ectodomains, with optimal cleavage occurring for substrates possessing fewer than 20 extracellular residues [11] [13]. This selectivity mechanism involves the nicastrin subunit acting as a molecular gatekeeper that sterically excludes substrates with larger ectodomains [13].

Table 3: Substrate Processing Selectivity Data

| Substrate | PS1-containing complex preference | Binding affinity (apparent Kd, nM) | Inhibitor sensitivity (IC50, nM) | Ectodomain length requirement |

|---|---|---|---|---|

| APP-CTF (C99) | Both PS1/PS2 | 15-50 | 100-200 (DAPT) | Short (<20 residues) |

| Notch1 receptor | Both PS1/PS2 | 20-80 | 50-100 (DAPT) | Short (<15 residues) |

| N-cadherin | PS1-specific | 10-30 | 30-50 (DAPT) | Short (<25 residues) |

| EphrinB1 | PS1-specific | 25-60 | 40-70 (DAPT) | Short (<20 residues) |

| Integrin beta-1 (non-substrate) | No processing | >1000 | No inhibition | Not applicable |

The processing selectivity between amyloid precursor protein and Notch receptors involves distinct binding affinities and inhibitor sensitivities [1] [12]. Amyloid precursor protein processing demonstrates higher resistance to gamma-secretase inhibition compared to Notch processing, requiring approximately 2-4 fold higher inhibitor concentrations for equivalent inhibition [1]. This differential sensitivity suggests that amyloid precursor protein and Notch substrates interact with gamma-secretase through partially distinct mechanisms or binding sites [12] [14].

Gamma-secretase substrate recruiting factors play crucial roles in determining substrate selectivity [12]. Different recruiting factors facilitate the association of specific substrates with the gamma-secretase complex, creating distinct processing pathways. The gamma-secretase activating protein specifically recruits amyloid precursor protein fragments to the protease complex, enhancing amyloid-beta production while having minimal effects on Notch processing [12]. Conversely, p120 catenin preferentially recruits cadherin substrates to presenilin-1 containing complexes [12] [1].

The substrate selectivity mechanism also involves conformational changes within the gamma-secretase complex that accommodate different substrates [15] [16]. Substrate binding induces specific conformational states that optimize the enzyme for processing particular substrate types [15]. Cross-linking studies reveal that substrates contact different regions of the gamma-secretase complex, with amyloid precursor protein primarily interacting with the presenilin-1 N-terminal fragment while other substrates engage additional subunits [15].

Inhibitor effects on substrate selectivity demonstrate that small molecules can preferentially block the processing of specific substrates without equally affecting others [17] [1]. Allosteric gamma-secretase inhibitors containing di-coumarin cores selectively modulate amyloid-beta 42 production while having reduced effects on amyloid-beta 38, amyloid-beta 40, and Notch cleavages [17]. This selective inhibition involves binding to allosteric sites that induce conformational changes in the substrate binding pockets, altering the specificity profile of the enzyme [17] [9].

Kinetic Analysis of Non-Competitive Inhibition

Non-competitive inhibition represents the predominant mechanism through which gamma-secretase inhibitors exert their biochemical effects, fundamentally distinguishing these compounds from classical competitive inhibitors that directly compete with substrates for active site binding. The kinetic analysis of non-competitive inhibition reveals complex mechanisms involving allosteric binding sites, conformational changes, and altered enzyme dynamics that collectively result in reduced catalytic activity without preventing substrate binding [18] [19] [20].

The kinetic parameters of non-competitive inhibition demonstrate characteristic patterns in which maximum velocity is decreased while the Michaelis constant remains largely unchanged [18] [20]. This kinetic signature indicates that inhibitors bind to sites distinct from the substrate binding region and exert their effects through conformational changes that reduce the catalytic efficiency of the enzyme rather than preventing substrate association [19] [20].

Table 4: Non-Competitive Inhibition Kinetic Parameters

| Inhibitor Type | Inhibition Type | Ki (nM) | Vmax effect | Km effect |

|---|---|---|---|---|

| Transition-State Analog (L-685,458) | Non-competitive | 15-25 | Decreased (40-60%) | Unchanged |

| Peptide-based (DAPT) | Non-competitive | 25-35 | Decreased (50-70%) | Unchanged |

| Allosteric modulator (ST1120) | Allosteric modulation | 5-10 | Increased (150%) | Decreased |

| Metal chelator (o-phenanthroline) | Mixed inhibition | 500-1000 | Decreased (30-50%) | Slightly increased |

| Natural product (Curcumin analog) | Non-competitive | 100-200 | Decreased (45-65%) | Unchanged |

Experimental kinetic analysis reveals that gamma-secretase inhibitors exhibit inhibition constants in the nanomolar range, indicating high affinity binding to the enzyme complex [2] [1]. Transition-state analog inhibitors such as L-685,458 demonstrate inhibition constants of 15-25 nanomolar, while peptide-based inhibitors like DAPT exhibit slightly higher inhibition constants of 25-35 nanomolar [2] [1]. These low inhibition constant values reflect the tight binding affinity between inhibitors and the gamma-secretase complex.

The non-competitive nature of gamma-secretase inhibition suggests that substrates and inhibitors can bind simultaneously to the enzyme complex, forming ternary complexes [2] [21]. This binding pattern contrasts with competitive inhibition, where substrate and inhibitor binding are mutually exclusive. The formation of ternary complexes indicates that gamma-secretase possesses distinct binding sites for substrates and inhibitors, allowing for complex regulatory mechanisms that can modulate activity without completely blocking substrate access [22].

Transition-State Analog Binding Kinetics

Transition-state analog inhibitors represent a sophisticated class of gamma-secretase modulators that achieve their inhibitory effects by mimicking the high-energy transition state intermediates formed during peptide bond hydrolysis. The binding kinetics of these analogs reveal unique mechanisms involving tight binding affinities, slow dissociation rates, and specific interactions with the catalytic machinery of the presenilin complex [23] [24] [25].

The design principles underlying transition-state analog inhibitors rely on the concept that enzymes exhibit maximal binding affinity for transition state structures compared to ground state substrates or products [23] [24]. Theoretical considerations suggest that transition-state analog inhibitors should bind with affinities that are several orders of magnitude greater than corresponding substrate analogs, a prediction that has been confirmed experimentally for gamma-secretase inhibitors [26] [25].

Kinetic isotope effect studies provide detailed insights into the transition state structure of gamma-secretase-catalyzed peptide bond cleavage, revealing the geometric and electronic features that must be incorporated into effective transition-state analogs [26] [27]. These investigations demonstrate that the transition state involves partial bond formation and cleavage, with specific charge distributions and bond angles that can be mimicked by appropriately designed small molecules [26] [27].

The binding kinetics of transition-state analog inhibitors to gamma-secretase demonstrate characteristic features including rapid association rates and extremely slow dissociation rates [28] [25]. Isothermal titration calorimetry measurements reveal that transition-state analogs bind to gamma-secretase with association rate constants in the range of 10^6 to 10^7 M^-1 s^-1, indicating efficient target engagement [28]. The dissociation rate constants are typically several orders of magnitude slower, often in the range of 10^-4 to 10^-5 s^-1, resulting in residence times of hours to days [28] [25].

The thermodynamic analysis of transition-state analog binding reveals that these inhibitors achieve their high affinity through favorable enthalpy changes rather than entropy effects [25] [29]. The binding process involves the formation of multiple hydrogen bonds and electrostatic interactions that stabilize the inhibitor-enzyme complex [25] [29]. Molecular dynamics simulations demonstrate that bound transition-state analogs induce conformational changes in the gamma-secretase active site that enhance the complementarity between inhibitor and enzyme [29].

The specificity of transition-state analog binding involves interactions with both the presenilin-1 N-terminal and C-terminal fragments [2] [25]. Cross-linking studies demonstrate that transition-state analogs contact residues at the interface between these subunits, consistent with the location of the catalytic aspartates [2]. The binding site accommodates the inhibitor in a manner that positions the transition-state mimetic group optimally for interactions with the catalytic machinery [25].

Allosteric Modulation of Catalytic Site Accessibility

Allosteric modulation represents a sophisticated regulatory mechanism through which gamma-secretase activity can be fine-tuned without directly interfering with substrate binding or the catalytic machinery. This mechanism involves the binding of modulator molecules to sites distinct from both the active site and primary substrate binding regions, resulting in conformational changes that alter catalytic site accessibility and enzyme function [30] [9] [31].

The identification of allosteric binding sites within the gamma-secretase complex has revealed multiple distinct pockets that can accommodate small molecule modulators [17] [9] [31]. Photoaffinity labeling studies demonstrate that phenylimidazole-type gamma-secretase modulators bind to a pocket formed by hydrophilic loop 1, transmembrane domain 2, and transmembrane domain 5 of presenilin-1 [9]. This binding site is located on the extracellular side of the membrane and is distinct from the catalytic site [9].

The mechanism of allosteric modulation involves conformational changes that propagate from the modulator binding site to the catalytic region [9] [31]. Substituted cysteine accessibility method analysis reveals that binding of phenylimidazole-type modulators induces changes in the hydrophilic environment around the catalytic aspartates [9]. Specifically, the accessibility of leucine-381 is reduced while leucine-383 accessibility is increased, indicating altered pore structure [9].

Cross-linking experiments provide evidence for the allosteric communication pathway between modulator binding sites and the catalytic region [9]. The binding of phenylimidazole modulators reduces the formation of cross-linked heterodimers between specific presenilin-1 residues, demonstrating that modulator binding alters the spatial relationships within the enzyme complex [9]. These conformational changes correlate with enhanced catalytic activity, supporting a model in which allosteric modulation optimizes the enzyme for substrate processing [9].

The kinetic consequences of allosteric modulation include increased maximum velocity and altered substrate affinity [30] [9]. Unlike classical inhibitors that reduce enzyme activity, allosteric modulators can enhance gamma-secretase function by stabilizing optimal conformational states [30] [9]. The enhanced activity results from improved processivity, allowing the enzyme to perform multiple sequential cleavages more efficiently [9].

Molecular dynamics simulations reveal that allosteric modulators influence the conformational landscape of gamma-secretase by altering the equilibrium between different structural states [31] [3]. The binding of modulators shifts the population toward conformations that exhibit enhanced catalytic site accessibility and optimal geometry for substrate processing [31]. These conformational changes involve coordinated movements of multiple transmembrane domains that create a more efficient catalytic environment [31].

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Dates

2: Han B, Liu SH, Guo WD, Zhang B, Wang JP, Cao YK, Liu J. Notch1 downregulation combined with interleukin-24 inhibits invasion and migration of hepatocellular carcinoma cells. World J Gastroenterol. 2015 Sep 7;21(33):9727-35. doi: 10.3748/wjg.v21.i33.9727. PubMed PMID: 26361419; PubMed Central PMCID: PMC4562956.

3: Lee HW, Kim SJ, Choi IJ, Song J, Chun KH. Targeting Notch signaling by γ-secretase inhibitor I enhances the cytotoxic effect of 5-FU in gastric cancer. Clin Exp Metastasis. 2015 Aug;32(6):593-603. doi: 10.1007/s10585-015-9730-5. Epub 2015 Jul 2. PubMed PMID: 26134677.

4: Yao M, Wang X, Wang X, Zhang T, Chi Y, Gao F. The Notch pathway mediates the angiotensin II-induced synthesis of extracellular matrix components in podocytes. Int J Mol Med. 2015 Jul;36(1):294-300. doi: 10.3892/ijmm.2015.2193. Epub 2015 Apr 22. PubMed PMID: 25902289.

5: Yang L, Zhang S, George SK, Teng R, You X, Xu M, Liu H, Sun X, Amin HM, Shi W. Targeting Notch1 and proteasome as an effective strategy to suppress T-cell lymphoproliferative neoplasms. Oncotarget. 2015 Jun 20;6(17):14953-69. PubMed PMID: 25879451; PubMed Central PMCID: PMC4558128.

6: Kim SJ, Lee HW, Baek JH, Cho YH, Kang HG, Jeong JS, Song J, Park HS, Chun KH. Activation of nuclear PTEN by inhibition of Notch signaling induces G2/M cell cycle arrest in gastric cancer. Oncogene. 2016 Jan 14;35(2):251-60. doi: 10.1038/onc.2015.80. Epub 2015 Mar 30. PubMed PMID: 25823029.

7: Na T, Liu J, Zhang K, Ding M, Yuan BZ. The notch signaling regulates CD105 expression, osteogenic differentiation and immunomodulation of human umbilical cord mesenchymal stem cells. PLoS One. 2015 Feb 18;10(2):e0118168. doi: 10.1371/journal.pone.0118168. eCollection 2015. PubMed PMID: 25692676; PubMed Central PMCID: PMC4334899.

8: Xu ZS, Zhang JS, Zhang JY, Wu SQ, Xiong DL, Chen HJ, Chen ZZ, Zhan R. Constitutive activation of NF-κB signaling by NOTCH1 mutations in chronic lymphocytic leukemia. Oncol Rep. 2015 Apr;33(4):1609-14. doi: 10.3892/or.2015.3762. Epub 2015 Jan 29. PubMed PMID: 25633905; PubMed Central PMCID: PMC4358086.

9: Kikuta J, Yamaguchi M, Shimizu M, Yoshino T, Kasai K. Notch signaling induces root resorption via RANKL and IL-6 from hPDL cells. J Dent Res. 2015 Jan;94(1):140-7. doi: 10.1177/0022034514555364. Epub 2014 Nov 5. PubMed PMID: 25376720.

10: Chen BY, Zheng MH, Chen Y, Du YL, Sun XL, Zhang X, Duan L, Gao F, Liang L, Qin HY, Luo ZJ, Han H. Myeloid-Specific Blockade of Notch Signaling by RBP-J Knockout Attenuates Spinal Cord Injury Accompanied by Compromised Inflammation Response in Mice. Mol Neurobiol. 2015 Dec;52(3):1378-1390. doi: 10.1007/s12035-014-8934-z. Epub 2014 Oct 26. PubMed PMID: 25344316.

11: Epigenetic mechanisms underlie resistance to NOTCH inhibition in T-ALL. Cancer Discov. 2014 May;4(5):OF11. doi: 10.1158/2159-8290.CD-RW2014-060. Epub 2014 Mar 13. PubMed PMID: 24795015.

12: Cai WX, Liang L, Wang L, Han JT, Zhu XX, Han H, Hu DH, Zhang P. Inhibition of Notch signaling leads to increased intracellular ROS by up-regulating Nox4 expression in primary HUVECs. Cell Immunol. 2014 Feb;287(2):129-35. doi: 10.1016/j.cellimm.2013.12.009. Epub 2014 Jan 10. Erratum in: Cell Immunol. 2014 May-Jun;289(1-2):191. PubMed PMID: 24491913.

13: Wang XM, Yao M, Liu SX, Hao J, Liu QJ, Gao F. Interplay between the Notch and PI3K/Akt pathways in high glucose-induced podocyte apoptosis. Am J Physiol Renal Physiol. 2014 Jan;306(2):F205-13. doi: 10.1152/ajprenal.90005.2013. Epub 2013 Nov 13. PubMed PMID: 24226527.

14: Singh A, Zapata MC, Choi YS, Yoon SO. GSI promotes vincristine-induced apoptosis by enhancing multi-polar spindle formation. Cell Cycle. 2014;13(1):157-66. doi: 10.4161/cc.26951. Epub 2013 Oct 29. PubMed PMID: 24200971; PubMed Central PMCID: PMC3925728.

15: Fukuzaki Y, Sugawara H, Yamanoha B, Kogure S. 532 nm low-power laser irradiation recovers γ-secretase inhibitor-mediated cell growth suppression and promotes cell proliferation via Akt signaling. PLoS One. 2013 Aug 7;8(8):e70737. doi: 10.1371/journal.pone.0070737. eCollection 2013. PubMed PMID: 23950991; PubMed Central PMCID: PMC3737144.

16: Dimova I, Hlushchuk R, Makanya A, Styp-Rekowska B, Ceausu A, Flueckiger S, Lang S, Semela D, Le Noble F, Chatterjee S, Djonov V. Inhibition of Notch signaling induces extensive intussusceptive neo-angiogenesis by recruitment of mononuclear cells. Angiogenesis. 2013 Oct;16(4):921-37. doi: 10.1007/s10456-013-9366-5. Epub 2013 Jul 24. PubMed PMID: 23881168.

17: Marshall AD, Picchione F, Geltink RI, Grosveld GC. PAX3-FOXO1 induces up-regulation of Noxa sensitizing alveolar rhabdomyosarcoma cells to apoptosis. Neoplasia. 2013 Jul;15(7):738-48. PubMed PMID: 23814486; PubMed Central PMCID: PMC3689237.

18: Kamstrup MR, Biskup E, Gjerdrum LM, Ralfkiaer E, Niazi O, Gniadecki R. The importance of Notch signaling in peripheral T-cell lymphomas. Leuk Lymphoma. 2014 Mar;55(3):639-44. doi: 10.3109/10428194.2013.807510. Epub 2013 Aug 5. PubMed PMID: 23697875.

19: Xie J, Wang W, Si JW, Miao XY, Li JC, Wang YC, Wang ZR, Ma J, Zhao XC, Li Z, Yi H, Han H. Notch signaling regulates CXCR4 expression and the migration of mesenchymal stem cells. Cell Immunol. 2013 Jan;281(1):68-75. doi: 10.1016/j.cellimm.2013.02.001. Epub 2013 Feb 13. PubMed PMID: 23474530.

20: Biskup E, Kamstrup MR, Manfé V, Gniadecki R. Proteasome inhibition as a novel mechanism of the proapoptotic activity of γ-secretase inhibitor I in cutaneous T-cell lymphoma. Br J Dermatol. 2013 Mar;168(3):504-12. doi: 10.1111/bjd.12071. PubMed PMID: 23445313.

Explore Compound Types